molecular formula C16H12FN5O B11668570 3-(4-Fluorophenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-Fluorophenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668570
M. Wt: 309.30 g/mol
InChI Key: SGOWRTWLTMZPGR-VXLYETTFSA-N
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Description

3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylmethylene group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 1-(4-Fluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-Fluorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H12FN5O

Molecular Weight

309.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H12FN5O/c17-13-5-3-12(4-6-13)14-8-15(21-20-14)16(23)22-19-10-11-2-1-7-18-9-11/h1-10H,(H,20,21)(H,22,23)/b19-10+

InChI Key

SGOWRTWLTMZPGR-VXLYETTFSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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